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Introduction to Fluorapacin and Quality Control
Requirements

Fluorapacin (bis(4-fluorobenzyl)trisulfide) represents a promising anti-tumor agent derived from natural

product optimization, specifically developed as an antimitotic agent for cancer treatment. As a small

molecule natural product derivative, Fluorapacin belongs to a unique structural series with demonstrated

broad cellular antitumor activities. The compound's chemical structure features a central trisulfide bridge

flanked by two p-fluorobenzyl groups, with the systematic name bis(p-fluorobenzyl)trisulfide and molecular

formula C₁₄H₁₂F₂S₃. The advancement of Fluorapacin through preclinical studies has positioned it as an

investigational new drug (IND) candidate, necessitating robust quality control methodologies to ensure its

identity, potency, purity, and stability throughout pharmaceutical development.

The critical importance of validated analytical methods for active pharmaceutical ingredients (APIs) is

underscored by regulatory requirements from the International Council for Harmonization (ICH) and other

regulatory bodies. For Fluorapacin, comprehensive quality control is particularly essential given its

mechanism as an antimitotic agent targeting cellular division processes. The solid-state properties of

Fluorapacin, including crystalline form and physical stability, may significantly impact its bioavailability,

efficacy, and safety profiles. Therefore, International Conference on Harmonization (ICH) guidelines
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mandate thorough polymorphic investigation for new APIs to establish appropriate quality control strategies.

These analytical procedures must demonstrate suitable performance characteristics for their intended use

in quality assessment throughout the product lifecycle, from development through commercial

manufacturing.

HPLC Method Development and Optimization

Chromatographic Parameters

The primary analytical method for Fluorapacin quantification employs a reversed-phase high-

performance liquid chromatography (RP-HPLC) approach with UV detection. This method has been

specifically optimized to provide robust separation and accurate quantification of Fluorapacin in both API

and drug product formulations. The established chromatographic conditions utilize an isocratic elution

system, which provides excellent reproducibility and efficiency for routine quality control operations. The

specific parameters detailed in Table 1 have been demonstrated to yield optimal peak symmetry, resolution,

and retention characteristics for Fluorapacin while maintaining practical runtime requirements.

Table 1: Chromatographic Conditions for Fluorapacin HPLC Analysis

Parameter Specification Rationale

Column Spherisorb ODS II C₁₈ (250 mm

× 4.6 mm, 5 μm)

Provides optimal retention and separation

efficiency for non-polar compounds

Mobile Phase Acetonitrile/Water (85:15, v/v) Isocratic elution with simplified preparation

and stable baseline

Flow Rate 1.0 mL/min Balances analysis time and separation

efficiency

Column
Temperature

40 ± 1°C Enhanced reproducibility and reduced

backpressure
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Parameter Specification Rationale

Detection
Wavelength

218 nm Maximum absorbance for Fluorapacin
molecular structure

Injection Volume 10-20 μL Compatible with standard HPLC
autosamplers

Analysis Time Typically 10-15 minutes Practical for quality control throughput
requirements

The method employs a C18 stationary phase which provides excellent retentive characteristics for

Fluorapacin's predominantly hydrophobic molecular structure. The acetonitrile-rich mobile phase (85:15

acetonitrile:water) creates an appropriately low-polarity environment that facilitates ideal partitioning of

Fluorapacin between the mobile and stationary phases. This composition yields a well-defined

chromatographic peak with consistent retention behavior. The elevated column temperature at 40°C serves

to reduce mobile phase viscosity, thereby lowering system backpressure while enhancing mass transfer

properties for improved peak shape. Detection at 218 nm targets the chromophoric regions of Fluorapacin,

particularly the aromatic systems and sulfur bonds, which exhibit strong UV absorption at lower

wavelengths.

System Suitability and Performance Criteria

System suitability tests are integral to demonstrating that the chromatographic system performs adequately

at the time of analysis. For the Fluorapacin HPLC method, system suitability is verified through replicate

injections (n=5) of a standard solution at the target concentration (200 μg/mL). The method demonstrates

excellent precision with relative standard deviation (RSD) for peak areas of less than 1.0%, confirming

adequate system performance. The tailing factor for the Fluorapacin peak should not exceed 1.5, and the

theoretical plate count should be greater than 2000, indicating satisfactory column efficiency and peak

symmetry.

The calibration curve for Fluorapacin exhibits linearity over the concentration range of 160-240 μg/mL

with a correlation coefficient (r²) of 0.9997, demonstrating excellent proportional response across the target

analytical range. The method exhibits exceptional sensitivity with a limit of detection (LOD) of 1.4 ng/mL
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and limit of quantitation (LOQ) of 7.0 ng/mL, well below levels of practical concern for quality control

applications. Method precision, expressed as RSD, is consistently below 1.0% for both repeatability (intra-

day) and intermediate precision (inter-day, inter-analyst), confirming reliable performance under normal

operational variations. Accuracy, determined through recovery studies, demonstrates mean values of 98.27%

and 100.40% for Fluorapacin API and drug product, respectively, with associated RSD values of 0.41% and

0.30%.

Analytical Method Validation Protocol

Validation Parameters and Acceptance Criteria

Analytical method validation provides documented evidence that the procedure consistently produces

results that meet predetermined specifications and quality attributes. The validation protocol for Fluorapacin

follows ICH Q2(R1) guidelines and encompasses all critical parameters necessary to demonstrate method

suitability for its intended applications in quality control. The validation approach employs a science-based

framework with predefined acceptance criteria that ensure method reliability throughout the product

lifecycle. The comprehensive validation protocol addresses both drug substance (API) and drug product

applications, with specific considerations for the stability-indicating nature of the method.

Table 2: Method Validation Parameters and Acceptance Criteria for Fluorapacin HPLC Method

Validation
Parameter

Experimental Design Acceptance Criteria

Specificity Forced degradation studies (acid,

base, oxidation, thermal, photolysis)

Baseline separation of Fluorapacin from

all degradation products; peak purity >
99%

Linearity Minimum of 5 concentrations across
160-240 μg/mL range

Correlation coefficient (r²) ≥ 0.999

Accuracy Recovery studies at 50%, 75%,
100%, 125%, 150% of target

concentration

Mean recovery 98-102%; RSD ≤ 2.0%
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Validation
Parameter

Experimental Design Acceptance Criteria

Precision
(Repeatability)

Six replicate preparations at 100%

target concentration

RSD ≤ 1.0%

Intermediate
Precision

Different days, analysts, instruments

with same sample

RSD ≤ 2.0%

LOD/LOQ Signal-to-noise approach or based on

standard deviation of response

LOD: 1.4 ng/mL; LOQ: 7.0 ng/mL

Robustness Deliberate variations in flow rate,

temperature, mobile phase
composition

RSD ≤ 2.0% for system suitability

parameters

Experimental Protocols for Key Validation Parameters

3.2.1 Specificity and Forced Degradation Studies

Specificity verification demonstrates the method's ability to unequivocally quantify Fluorapacin in the

presence of potential impurities, degradation products, and formulation excipients. Forced degradation

studies provide challenge conditions that evaluate the stability-indicating properties of the method. The

experimental protocol involves subjecting Fluorapacin samples to various stress conditions including:

Acidic degradation: Reflux with 0.1N HCl for 8 hours at elevated temperature

Basic degradation: Reflux with 0.1N NaOH for 8 hours at elevated temperature
Oxidative degradation: Exposure to 3% H₂O₂ for 24 hours at room temperature

Thermal degradation: Solid state exposure at 105°C for 24 hours
Photodegradation: Exposure to UV/Vis light per ICH Q1B option 2 conditions

Following stress treatment, samples are analyzed chromatographically to assess separation of Fluorapacin

from degradation products. Peak purity assessment using photodiode array detection confirms the

homogeneity of the Fluorapacin peak. The method should demonstrate that Fluorapacin is baseline

resolved from all degradation products with resolution greater than 2.0 between closely eluting peaks.

3.2.2 Accuracy and Precision Studies
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Accuracy determination establishes the closeness of agreement between the measured value and the true

value. The experimental protocol involves preparation of spiked samples at five different concentration

levels (50%, 75%, 100%, 125%, and 150% of target concentration) in triplicate. For drug product analysis,

placebo formulations are spiked with known quantities of Fluorapacin API. The percentage recovery is

calculated by comparing the measured concentration to the theoretical concentration. The mean recovery at

each level should be within 98-102% with RSD not more than 2.0%.

Precision evaluation encompasses both repeatability and intermediate precision. Repeatability is assessed

through six replicate preparations of a homogeneous sample at 100% of test concentration analyzed under

the same conditions. Intermediate precision evaluates the method's performance under variability

conditions including different analysts, different days, and different instruments while maintaining all other

chromatographic parameters constant. The RSD for assay results in both precision studies should not exceed

1.0% for repeatability and 2.0% for intermediate precision.

Figure 1: Method Validation Workflow for Fluorapacin HPLC Analysis

Physical Characterization and Solid-State Analysis

Crystal Structure Determination

The solid-state properties of Fluorapacin significantly influence its physicochemical behavior, stability,

and bioavailability. Comprehensive crystallographic analysis reveals that Fluorapacin crystallizes in a

monoclinic unit cell with space group C2/c. The unit cell parameters are determined as a = 12.266(1) Å, b =

4.7757(4) Å, c = 25.510(1) Å, and β = 104.25(1)°, with a cell volume of 1,448.4(2) Å³ and Z = 4. X-ray

single crystal diffraction studies confirm the molecular configuration, showing the central sulfur atom (S2)

positioned at a symmetric center of the molecule with a bond angle of S1–S2–S1i of 104.6(1)°. These

structural parameters provide critical reference data for polymorph screening and physical form control

strategies.

Comparative XRPD studies of crystalline samples obtained from recrystallization using different solvents

(ethanol, n-hexane, ethyl acetate, and acetone) demonstrate identical diffraction patterns, confirming the

existence of a single crystalline form regardless of recrystallization solvent. This observation is particularly

important for quality control, as it simplifies the polymorphic landscape and reduces the risk of form
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variability during manufacturing. The simulated powder diffraction pattern derived from single crystal

structure data shows excellent agreement with experimental XRPD results, providing a definitive reference

for identifying the correct crystalline form of Fluorapacin API.

Thermal and Spectroscopic Characterization

Thermal analysis of Fluorapacin provides critical data for establishing appropriate storage and processing

conditions. Differential scanning calorimetry (DSC) studies reveal onset temperatures of 60.4-60.7°C and

peak temperatures of 62.1-62.4°C for the melting transition across crystalline samples from different

solvents. Thermogravimetric analysis (TGA) demonstrates a 5% weight loss at 163.3°C when studying the

decomposition process in the temperature range of 20-200°C, indicating the compound's thermal stability

under normal handling conditions. These thermal characteristics provide important specifications for

establishing appropriate storage, handling, and processing conditions.

Fourier-transform infrared (FT-IR) spectroscopic analysis confirms the molecular structure through

identification of characteristic absorption bands. The spectra show distinct signals corresponding to S-S

stretching vibrations (approximately 500 cm⁻¹), C-S stretching vibrations (around 700 cm⁻¹), and

characteristic aromatic substitution patterns in the fingerprint region. The identical FT-IR spectra obtained

for crystalline samples from different recrystallization solvents provide additional evidence of consistent

solid-form structure. This comprehensive physical characterization establishes a foundational database for

quality control comparisons and potential investigations into polymorphic behavior should form variations

be encountered during process scale-up.

Application Notes and Practical Implementation

Quality Control in Pharmaceutical Development

Implementation of the Fluorapacin quality control methods requires careful consideration of the analytical

lifecycle and phase-appropriate validation. During early development phases, verification of method

"scientific soundness" with notebook documentation may suffice, while late-phase methods require full

validation compliant with ICH guidelines. The validated HPLC method demonstrates excellent
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performance for stability testing, with capability to separate Fluorapacin from potential degradation

products formed under various stress conditions. For drug product analysis, the method shows selective

quantification of Fluorapacin in the presence of pharmaceutical excipients, with mean recovery of

100.40% and RSD of 0.30%, confirming absence of matrix interference.

The stability-indicating capability of the method is crucial for monitoring Fluorapacin quality throughout

the shelf life. Forced degradation studies should be conducted during method development to establish the

method's ability to detect degradation under relevant stress conditions. The peak purity assessment using

photodiode array detection provides orthogonal confirmation that the Fluorapacin peak remains

homogeneous and free from co-eluting impurities. For transfer of the method to quality control laboratories,

a system suitability test (SST) should be established, typically consisting of five replicate injections of a

standard solution with acceptance criteria for retention time, peak area RSD, tailing factor, and theoretical

plates.

Troubleshooting and Method Maintenance

Routine monitoring of system suitability parameters provides early indication of potential method

performance issues. Significant changes in retention time may suggest mobile phase composition errors or

column degradation, while peak tailing often indicates active sites in the chromatographic system. To

maintain method robustness, consistent mobile phase preparation using high-purity reagents and HPLC-

grade water is essential. Mobile phases should be prepared fresh regularly or stability-established expiration

dates should be implemented. Column performance should be monitored through periodic testing with

reference standards, and preventive maintenance schedules should be established for HPLC system

components.

Periodic revalidation should be conducted every five years in the absence of method changes, or whenever

significant changes occur in the manufacturing process, drug product formulation, or analytical

instrumentation. Changes to the validated method must be controlled through a formal change control

procedure with assessment of potential impact on method performance. For transfer of the method between

laboratories, a comparative testing protocol should be implemented, with predefined acceptance criteria for

method performance equivalence. The comprehensive validation data and practical implementation

guidelines provided in these application notes establish a robust foundation for quality control of

Fluorapacin throughout its pharmaceutical development lifecycle.
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Sample and Mobile Phase Preparation

System Equilibration and Suitability

Start HPLC Analysis

Preparation Step

Prepare Mobile Phase
ACN/H₂O (85:15 v/v)

Filter through 0.45μm membrane

Degas (sonicate/vacuum filtration)

Prepare Standard Solution
(200 μg/mL in mobile phase)

Prepare Test Sample

System Setup

Install Spherisorb ODS II C18 Column
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Sample Analysis

Data Analysis and Reporting

Condition System with Mobile Phase
(30 min at 1.0 mL/min)

System Suitability Test
5 injections of standard

RSD ≤ 1.0%, tailing ≤ 1.5,
plates > 2000

Fail

Analysis Sequence

Pass

Inject Blank (Mobile Phase)

Inject Calibration Standards

Inject Test Samples
(10-20 μL injection volume)

Inject Quality Controls
(at beginning, middle, end)
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Data Processing

Integrate Chromatographic Peaks

Generate Calibration Curve
(160-240 μg/mL range)

Calculate Sample Concentrations

Verify QC Sample Recovery
(98-102%)

Generate Final Report

Analysis Complete

Click to download full resolution via product page

Figure 2: HPLC Operational Workflow for Fluorapacin Quality Control
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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